molecular formula C10H10N2O3 B6616333 5-Amino-2-(methoxymethyl)isoindoline-1,3-dione CAS No. 1483958-78-6

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione

Cat. No.: B6616333
CAS No.: 1483958-78-6
M. Wt: 206.20 g/mol
InChI Key: HXXYAEGIKZLIGJ-UHFFFAOYSA-N
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Description

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their presence in various bioactive molecules and their potential applications in medicinal chemistry. This compound features an isoindoline-1,3-dione core with an amino group at the 5-position and a methoxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(methoxymethyl)isoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce derivatives with altered functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-2-(methoxymethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-5-12-9(13)7-3-2-6(11)4-8(7)10(12)14/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXYAEGIKZLIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=O)C2=C(C1=O)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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